2,6-Difluoro-3-(methylthio)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHFXCIBNGVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Ascendancy of Fluorinated Pyridines in Chemical Synthesis
The introduction of fluorine into pyridine (B92270) rings profoundly alters their physicochemical and biological properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to biological targets. google.comnih.gov These attributes have made fluorinated pyridines invaluable scaffolds in medicinal chemistry and agrochemical research.
The presence of fluorine atoms can significantly impact the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of fluorine activates the ring, facilitating the displacement of leaving groups and enabling the introduction of a diverse array of functional groups. This enhanced reactivity is a key tool for the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The Versatile Role of Organosulfur Groups in Heterocyclic Chemistry
Organosulfur compounds are ubiquitous in nature and have found extensive use in synthetic chemistry. libretexts.org The incorporation of a sulfur-containing moiety, such as a methylthio group, into a heterocyclic system can impart a range of valuable characteristics. The sulfur atom can participate in various chemical transformations, acting as a handle for further functionalization through oxidation, alkylation, or metal-catalyzed cross-coupling reactions.
From a biological perspective, the methylthio group can influence a molecule's lipophilicity, membrane permeability, and metabolic profile. Furthermore, sulfur-containing heterocycles are known to exhibit a broad spectrum of biological activities, contributing to their prevalence in numerous approved drugs and agrochemicals. libretexts.org
An Overview of 2,6 Difluoro 3 Methylthio Pyridine: a Confluence of Key Functional Groups
Strategies for the Construction of the 2,6-Difluoropyridine Nucleus
The formation of the 2,6-difluoropyridine core is a critical first step in the synthesis of the target compound. The two fluorine atoms significantly influence the reactivity of the pyridine ring, making their introduction a key strategic consideration. The most prevalent methods involve either modifying a pre-existing pyridine ring through halogen exchange or building the ring system from acyclic precursors in a de novo approach.
Halogen Exchange Reactions for Difluoropyridine Synthesis
Halogen exchange (HALEX) reactions are a cornerstone for the industrial-scale production of fluoroaromatic compounds, including 2,6-difluoropyridine. This method typically involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt at elevated temperatures.
The most common precursor for this transformation is 2,6-dichloropyridine. The reaction is carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. jk-sci.comgoogle.com Solvents like dimethyl sulfoxide (DMSO) and sulfolane (B150427) are effective in solubilizing the fluoride salt and promoting the nucleophilic substitution. jk-sci.comgoogle.com High temperatures, often in the range of 180-235 °C, are required to drive the reaction to completion. jk-sci.comgoogle.com
A notable challenge in this process is the potential for solvent degradation at high temperatures, which can lead to the formation of byproducts. For instance, when DMSO is used, small amounts of methylthio-substituted pyridines can be formed as impurities. jk-sci.com The efficiency and yield of the reaction are sensitive to the reaction conditions, including temperature, pressure, and the purity of the reagents, particularly the dryness of the potassium fluoride. jk-sci.com
| Precursor | Reagents | Solvent | Temperature (°C) | Yield of 2,6-Difluoropyridine (%) | Reference |
| 2,6-Dichloropyridine | Anhydrous KF | DMSO | ~186 | 95.9 | jk-sci.com |
| 2,6-Dichloropyridine | Anhydrous KF | DMSO | ~180 | 91.7 | jk-sci.com |
| 2,6-Dichloropyridine | Anhydrous KF | Sulfolane | 225-235 | 62 (conversion) | jk-sci.com |
This table summarizes representative conditions for the synthesis of 2,6-difluoropyridine via halogen exchange.
De Novo Pyridine Ring Synthesis Approaches
De novo synthesis, or the construction of the pyridine ring from acyclic (non-ring) precursors, offers an alternative route that allows for the incorporation of substituents from the ground up. Classical methods like the Hantzsch and Bohlmann-Rahtz pyridine syntheses are powerful tools for creating a wide variety of pyridine derivatives. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgchemtube3d.com
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. wikipedia.orgorganic-chemistry.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org
The Bohlmann-Rahtz pyridine synthesis generates substituted pyridines through the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that undergoes cyclodehydration upon heating to yield the pyridine product. wikipedia.orgorganic-chemistry.org
Theoretically, these methods could be adapted to produce 2,6-difluoropyridine by using appropriately fluorinated starting materials. For instance, a fluorinated β-ketoester could potentially be used in a Hantzsch-type synthesis. However, the use of highly reactive, electron-deficient fluorinated precursors in these condensation reactions can be challenging. These starting materials may be prone to side reactions or may not possess the required reactivity for efficient cyclization, and specific examples for the synthesis of 2,6-difluoropyridine using these named reactions are not prominently documented.
Introduction of the Methylthio Moiety at the C3-Position
Once the 2,6-difluoropyridine nucleus is obtained, the next critical step is the regioselective introduction of the methylthio (-SMe) group at the C3 position. The electron-withdrawing nature of the two fluorine atoms deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.
Nucleophilic Thiolation Strategies
A robust strategy for installing the methylthio group is through nucleophilic aromatic substitution (SNAr) on a 3-halo-2,6-difluoropyridine precursor. The compound 3-bromo-2,6-difluoropyridine (B1289813) serves as an excellent substrate for this transformation. researchgate.netsigmaaldrich.com The fluorine atoms at the C2 and C6 positions strongly activate the C3 position (ortho to one fluorine and para to the other) towards displacement by a nucleophile.
The reaction involves treating 3-bromo-2,6-difluoropyridine with a methylthiolating agent, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base. This method provides a direct and high-yielding route to the desired product, leveraging the inherent reactivity of the fluorinated pyridine ring. researchgate.net
| Substrate | Reagents | Product | Strategy | Reference |
| 3-Bromo-2,6-difluoropyridine | Sodium Thiomethoxide (NaSMe) | This compound | Nucleophilic Aromatic Substitution (SNAr) | researchgate.net |
This table outlines the nucleophilic thiolation strategy for synthesizing the target compound.
Functional Group Interconversions Involving Sulfur
An alternative to SNAr is the direct functionalization of a C-H bond. Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. In the case of 2,6-difluoropyridine, the fluorine atoms can direct a strong base to deprotonate the C3 position.
The process involves treating 2,6-difluoropyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). researchgate.netnih.gov This quantitatively generates a 3-lithio-2,6-difluoropyridine intermediate. This highly reactive organolithium species can then be trapped by an electrophilic sulfur reagent. Dimethyl disulfide (MeSSMe) is an effective electrophile for this purpose, reacting with the aryllithium to form the C-S bond and yield this compound. researchgate.netnih.gov This C-H activation and functionalization sequence represents an elegant conversion of a C-H bond to a C-SMe bond.
Convergent and Divergent Synthesis Strategies
The synthesis of this compound can be approached using both convergent and divergent strategies.
A divergent synthesis begins with a common intermediate that is then elaborated into multiple distinct products. The methods described for introducing the methylthio group onto the pre-formed 2,6-difluoropyridine ring are classic examples of divergent synthesis. Starting from 2,6-difluoropyridine, one can access a variety of 3-substituted derivatives. For instance, halogenation can lead to 3-bromo-2,6-difluoropyridine, which is then converted to the target molecule. Alternatively, direct C-H functionalization via directed ortho-metalation provides another branch from the same starting material. This approach is highly efficient for creating a library of related compounds for structure-activity relationship studies. researchgate.net
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then joined together in a later step. A hypothetical convergent synthesis for this compound might involve the creation of a fragment containing the methylthio group and part of the pyridine ring, which is then cyclized with another fragment containing the fluorine atoms. While de novo syntheses like the Bohlmann-Rahtz or Hantzsch methods could theoretically be adapted for such a strategy, the divergent approaches starting from 2,6-difluoropyridine are generally more practical and widely employed for this particular target.
Stereoselective Synthetic Approaches for Fluorinated Pyridine Derivatives
The introduction of stereocenters into fluorinated pyridine rings is a significant challenge in medicinal and agrochemical chemistry. While numerous methods exist for the non-stereoselective functionalization of these scaffolds, the development of stereoselective approaches is an area of ongoing research. For a molecule like this compound, the creation of a chiral center at the 3-position would require a synthetic strategy that can control the three-dimensional arrangement of the substituents. This section will explore potential stereoselective synthetic methodologies applicable to fluorinated pyridine derivatives, which could conceptually be extended to the synthesis of chiral 3-substituted-2,6-difluoropyridines.
Currently, direct stereoselective synthesis of this compound has not been extensively reported in the literature. However, several broader strategies for the asymmetric synthesis of pyridine derivatives could be adapted for this purpose. These strategies generally fall into two main categories: catalytic asymmetric reactions and the use of chiral auxiliaries.
One potential approach involves the catalytic asymmetric functionalization of a pre-formed 2,6-difluoropyridine ring . This could be achieved through a transition metal-catalyzed C-H functionalization at the C3 position. While direct asymmetric C-H functionalization of pyridines is challenging due to the electronic nature of the ring, recent advances in catalysis have shown promise for such transformations. rsc.orgnih.govresearchgate.netnih.gov For instance, a chiral catalyst could be employed to direct the introduction of a substituent at the C3 position in an enantioselective manner. This substituent could then be further elaborated to the desired methylthio group.
Another catalytic strategy could involve the asymmetric synthesis of a chiral boronic ester derivative of 2,6-difluoropyridine . Chiral boronic esters are versatile intermediates in organic synthesis and can be transformed into a wide range of functional groups with retention of stereochemistry. nih.govbris.ac.ukiupac.orgresearchgate.net The development of a method for the enantioselective borylation of the C3-H bond of 2,6-difluoropyridine would open up a pathway to various chiral 3-substituted derivatives, including the target methylthio compound.
The use of chiral auxiliaries represents a more classical yet powerful approach to stereoselective synthesis. wikipedia.org In this methodology, a chiral molecule is temporarily attached to the pyridine scaffold to direct the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary could be attached to the nitrogen of a dihydropyridine (B1217469) precursor, which could then undergo a diastereoselective reaction at the C3 position. Subsequent removal of the auxiliary would yield the enantiomerically enriched fluorinated pyridine. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. wikipedia.orgharvard.edu
A plausible, though not yet demonstrated, synthetic route could involve the diastereoselective functionalization of a chiral dihydropyridine derivative . This would entail the initial reduction of 2,6-difluoropyridine to a dihydropyridine, followed by the attachment of a chiral auxiliary. Subsequent electrophilic attack at the C3 position, potentially with a sulfur electrophile, would be directed by the chiral auxiliary to favor one diastereomer. Aromatization and removal of the auxiliary would then furnish the desired chiral 3-(methylthio)pyridine.
The following table summarizes some general stereoselective methods for the functionalization of pyridines and related heterocycles, which could serve as a conceptual basis for the development of a synthesis for chiral this compound.
| Reaction Type | Catalyst/Auxiliary | Substrate Class | Product Class | Stereoselectivity |
| Asymmetric Reductive Heck | Rh-catalyst | Arylboronic acids, Pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | High ee |
| Asymmetric Alkylation | Chiral Oxazolidinone Auxiliary | N-Acyl oxazolidinones | α-Alkylated carbonyl compounds | High de |
| Asymmetric Alkylation | Pseudoephedrine Auxiliary | N-Acyl pseudoephedrine amides | α-Alkylated carbonyl compounds | High de |
| Asymmetric C-H Functionalization | Co(III)-catalyst | Various arenes and heterocycles | Functionalized arenes and heterocycles | High ee |
It is important to note that the direct application of these methods to a substrate like 2,6-difluoropyridine may require significant optimization of reaction conditions due to the specific electronic and steric properties of the fluorinated ring system. The development of such a stereoselective synthesis remains a significant but valuable goal for synthetic chemists.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluoropyridine Ring
The presence of two fluorine atoms at the 2- and 6-positions, which are ortho and para to the ring nitrogen, strongly activates the pyridine core for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. The general mechanism proceeds via a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing substituents. libretexts.org However, some studies suggest that these reactions may also proceed through a concerted mechanism. nih.gov
In 3-substituted 2,6-dihalopyridines, the site of nucleophilic attack (either the C2 or C6 position) is a critical aspect of their reactivity. The regioselectivity is governed by a combination of steric and electronic factors of the substituent at the 3-position, the nature of the incoming nucleophile, and the reaction conditions, particularly the solvent. researchgate.netresearchgate.net
For this compound, the two fluorine atoms are the leaving groups. The methylthio (-SMe) group at the 3-position exerts a modest steric and electronic influence that directs the regioselectivity of the substitution. In analogous 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position have been shown to sterically hinder the C2 position, thereby favoring nucleophilic attack at the C6 position. researchgate.net Given the relatively moderate size of the methylthio group, a mixture of C2 and C6 substituted products can be expected, with the ratio being sensitive to the size of the nucleophile and solvent polarity. Non-polar, aprotic solvents with low hydrogen bond basicity tend to favor substitution at the position ortho to the 3-substituent (C2). researchgate.net
Table 1: Factors Influencing Regioselectivity in SNAr of 3-Substituted Dihalopyridines
| Factor | Influence on Regioselectivity | Example/Rationale |
|---|---|---|
| Steric Bulk of 3-Substituent | Bulky groups favor substitution at the C6 position. | A bulky group hinders the approach of the nucleophile to the adjacent C2 position. researchgate.net |
| Steric Bulk of Nucleophile | Bulky nucleophiles are more likely to attack the less hindered C6 position. | Increased steric hindrance around the C2 position due to the 3-substituent makes C6 attack more favorable for large nucleophiles. |
| Solvent Properties | Non-polar, aprotic solvents can favor C2 substitution, while polar, hydrogen-bond accepting solvents can favor C6 substitution. | Solvent can influence the transition state energy and the relative stability of the Meisenheimer intermediates. researchgate.net |
| Electronic Effects of 3-Substituent | Electron-withdrawing groups can influence the relative electrophilicity of C2 and C6. | The methylthio group is weakly deactivating via induction but can be a weak resonance donor. |
The reactivity of the pyridine ring in this compound towards nucleophiles is primarily dictated by the substituents present.
Fluorine Atoms (C2, C6): Fluorine is a highly effective activating group for SNAr reactions due to its strong inductive electron-withdrawing effect, which polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate. It is also an excellent leaving group in this context. The activation is most pronounced at the positions ortho and para to the ring nitrogen, making the C2 and C6 positions highly electrophilic. libretexts.org
Methylthio Group (C3): The methylthio group at the 3-position modulates the reactivity of the two substitution sites. It exerts a mild deactivating effect through its electron-withdrawing inductive properties. Its potential for resonance donation is weak and generally does not override the strong activation by the fluorine atoms. Its main role is often in directing the regioselectivity through steric hindrance at the C2 position. researchgate.net
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the entire ring system and thus facilitating nucleophilic attack compared to a benzene (B151609) ring.
The combined effect of these substituents results in a molecule that is highly activated for sequential and regioselective SNAr reactions, making it a valuable building block for synthesizing complex, polysubstituted pyridines. researchgate.net
Transformations Involving the Methylthio Group
The methylthio group itself can undergo several important chemical transformations, further expanding the synthetic utility of this compound.
The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are significant as they alter the electronic properties of the substituent from a weak donor/acceptor to a potent electron-withdrawing group, which can, in turn, influence the reactivity of the pyridine ring in subsequent reactions.
The oxidation of aryl sulfides to sulfoxides can be achieved with high selectivity using a variety of reagents. A common and environmentally benign method involves the use of hydrogen peroxide, often in a solvent like acetic acid, under mild, transition-metal-free conditions. nih.govresearchgate.net Careful control of stoichiometry (typically one equivalent of the oxidant) and reaction conditions allows for the isolation of the sulfoxide, 2,6-difluoro-3-(methylsulfinyl)pyridine, in high yield without significant overoxidation. organic-chemistry.org
Further oxidation to the sulfone, 2,6-difluoro-3-(methylsulfonyl)pyridine, can be accomplished by using an excess of the oxidizing agent, such as hydrogen peroxide, or by employing stronger oxidizing systems. organic-chemistry.org The resulting sulfonyl group is a powerful electron-withdrawing group and can serve as a leaving group in certain cross-coupling reactions. chemrxiv.orgacs.org
Table 2: Typical Conditions for Oxidation of Aryl Methyl Sulfides
| Transformation | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Sulfide to Sulfoxide | H₂O₂ (1 equiv.) | Acetic acid, room temperature | 2,6-Difluoro-3-(methylsulfinyl)pyridine |
| Sulfide to Sulfone | H₂O₂ (>2 equiv.) | Acetic acid or other catalyst, elevated temperature | 2,6-Difluoro-3-(methylsulfonyl)pyridine |
| Sulfide to Sulfone | m-Chloroperoxybenzoic acid (mCPBA) (>2 equiv.) | Dichloromethane, 0°C to room temperature | 2,6-Difluoro-3-(methylsulfonyl)pyridine |
Reductive cleavage of the C-S bond in the methylthio group, known as reductive desulfurization, is a potential transformation, although less common than oxidation. Such reactions can replace the methylthio group with a hydrogen atom. While specific studies on this compound are not prevalent, general methods for the desulfurization of aryl thiols and sulfides have been developed. These can include radical-based reductions using phosphite (B83602) catalysts or reactions with metal hydrides. nih.govnih.gov These methods, however, often require specific catalysts and conditions that must be compatible with the other functional groups on the pyridine ring.
The methylthio group can act as a handle for C-C or C-heteroatom bond formation through cross-coupling reactions, although this often requires initial activation. Direct cross-coupling involving the cleavage of the C-S bond of a methylthio group is challenging but has been achieved using specific catalysts, such as nickel complexes, with organometallic reagents like organoaluminums. rsc.orgresearchgate.net These reactions provide a route to substitute the methylthio group with various aryl or alkenyl fragments.
A more common strategy involves the oxidation of the methylthio group to a methylsulfonyl group (-SO₂Me). The sulfone can then participate in reductive cross-electrophile coupling reactions, where it acts as a leaving group, allowing for the introduction of new substituents at the C3 position. acs.org
Electrophilic and Radical Reactions on the Pyridine Ring
The reactivity of the pyridine nucleus in this compound is significantly modulated by its substituents. The two fluorine atoms at the 2- and 6-positions are strongly electron-withdrawing, which greatly reduces the electron density of the aromatic ring. This deactivation makes electrophilic substitution reactions challenging. Conversely, the pyridine nitrogen can be targeted by radicals, and the substituents influence the stability and subsequent reactions of the resulting intermediates.
Electrophilic Aromatic Substitution:
Pyridine itself is generally resistant to electrophilic aromatic substitution compared to benzene due to the electron-withdrawing character of the nitrogen atom. quimicaorganica.orgyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom. rsc.orgyoutube.comyoutube.com
In the case of this compound, the presence of two highly electronegative fluorine atoms at the C2 and C6 positions further deactivates the ring towards electrophilic attack. However, the methylthio group at the C3 position is an ortho-, para-directing group in electrophilic aromatic substitution on benzene rings. In this pyridine system, the C4 and C5 positions are ortho and para to the methylthio group, respectively. The directing effect of the methylthio group is in opposition to the inherent deactivation by the fluorine atoms and the pyridine nitrogen.
Computational studies on the nitration of pyridine and pyridine-N-oxide have shown that the activation barriers for electrophilic attack are high, and the reactions often require harsh conditions. rsc.org For this compound, electrophilic substitution would be even more disfavored. If an electrophilic substitution were to occur, it would most likely target the C5 position, which is para to the methylthio group and meta to the pyridine nitrogen, thus avoiding the placement of a positive charge adjacent to the electron-withdrawing fluorine atoms.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on Substituted Pyridines
| Compound | Substituents | Predicted Major Product Position | Rationale |
| Pyridine | None | C3, C5 | Avoids positive charge on nitrogen in the intermediate. quimicaorganica.orgrsc.org |
| 3-Methylpyridine (B133936) | -CH₃ at C3 | C2, C6 | Activating group directs ortho and para. |
| 2,6-Difluoropyridine | -F at C2, C6 | C3, C5 | Strong deactivation by fluorine atoms. sigmaaldrich.com |
| This compound | -F at C2, C6; -SCH₃ at C3 | C5 (predicted) | The directing effect of the methylthio group may favor the C5 position, although the overall reactivity is expected to be very low. |
Radical Reactions:
The pyridine ring, particularly when activated as a pyridinium (B92312) salt, is susceptible to radical additions. nih.govchemrxiv.org N-alkoxypyridinium salts have demonstrated high reactivity towards alkyl radicals in radical chain reactions. nih.govchemrxiv.org The addition of a radical to the pyridine ring generates a radical cation intermediate. chemrxiv.org
For this compound, radical reactions could be initiated at the nitrogen atom or by direct addition to the ring carbons. The presence of the methylthio group could also influence radical reactions, as sulfur-centered radicals can be formed. Studies on substituted pyridines have shown that the nature and position of the substituent can determine whether a π- or σ-radical cation is formed upon radiolysis. rsc.org The reaction of substituted pyridines can lead to the formation of pyridyl radicals. rsc.org
Mechanistic Investigations of Key Reactions, Including Fluorine Effects on Pathways
Detailed mechanistic studies specifically on this compound are not extensively reported in the reviewed literature. However, the reaction pathways can be inferred from the known behavior of substituted pyridines and the electronic effects of the substituents.
Fluorine Effects on Reaction Pathways:
The two fluorine atoms at the 2- and 6-positions exert a profound influence on the reaction mechanisms primarily through their strong inductive electron-withdrawing effect (-I effect).
Deactivation of the Pyridine Ring: The primary effect of the fluorine atoms is the significant reduction of the electron density of the pyridine ring. This deactivation makes the ring less susceptible to attack by electrophiles. Any potential electrophilic substitution would have a high activation energy barrier. rsc.org
Stabilization of Anionic Intermediates: Conversely, the electron-withdrawing nature of fluorine can stabilize anionic intermediates. This effect is more relevant in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms themselves can act as leaving groups.
Influence on Radical Intermediates: In radical reactions, the electronegativity of the fluorine atoms would influence the electron distribution in any radical cation or pyridyl radical intermediates, potentially affecting their stability and subsequent reaction pathways.
Mechanistic Considerations for Electrophilic Attack:
A hypothetical electrophilic attack on the C5 position of this compound would proceed through a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The stability of this intermediate is crucial in determining the reaction rate. The positive charge in the intermediate would be delocalized over the C2 and C4 positions and the sulfur atom of the methylthio group. The presence of the electron-withdrawing fluorine at C2 would destabilize the resonance structure where the positive charge is on the adjacent carbon.
Table 2: Postulated Intermediates in Reactions of this compound
| Reaction Type | Postulated Intermediate | Key Stabilizing/Destabilizing Factors |
| Electrophilic Substitution at C5 | Cationic σ-complex | Stabilizing: Resonance delocalization involving the methylthio group. Destabilizing: Inductive effect of fluorine atoms. |
| Radical Addition | Pyridyl radical cation | The distribution of spin density would be influenced by both the fluorine and methylthio substituents. rsc.org |
Derivatization and Synthetic Utility of 2,6 Difluoro 3 Methylthio Pyridine As a Building Block
Application in the Synthesis of Polysubstituted Heterocycles
The synthesis of polysubstituted heterocycles is a significant area of chemical research. While numerous strategies exist for constructing fused heterocyclic systems containing a pyridine (B92270) ring, such as thieno[2,3-b]pyridines, the direct application of 2,6-Difluoro-3-(methylthio)pyridine as a precursor in these syntheses is not documented. scielo.brsciforum.netresearchgate.net The existing literature on the synthesis of such systems tends to start from more elaborately substituted pyridine-thiones or other precursors. scielo.br
Precursor in Coordination Chemistry (e.g., as a Ligand in Metal Complexes)
Pyridine-based ligands are of great interest in coordination chemistry and catalysis. The structure of this compound suggests that it could be a precursor to more complex ligands. For instance, substitution of the methylthio group with another pyridyl unit could lead to the formation of a bipyridine ligand. A study on a silver(I) complex with a 2',6'-difluoro-2,3'-bipyridine ligand highlights the utility of such fluorinated bipyridines in the development of luminescent materials. nih.gov However, the synthesis of this ligand from this compound is not explicitly described. The coordination chemistry of other functionalized pyridines, such as 2,6-dimethanolpyridine, has been explored, but this provides only a general context for the potential of substituted pyridines as ligands. nih.gov
Role in Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer efficient pathways to complex molecular architectures. While the synthesis of pyridines and related heterocycles through such reactions is an active area of research, there is no specific mention in the available literature of this compound being employed as a reactant in these transformations. nih.govresearchgate.net Reports on cascade reactions for the synthesis of complex nitrogen-containing heterocycles typically utilize different starting materials. researchgate.netnih.gov
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography of 2,6-Difluoro-3-(methylthio)pyridine and its Derivatives
Direct experimental X-ray crystallographic data for this compound is not extensively available in the public domain. However, analysis of structurally related compounds provides significant insight into the expected molecular geometry and intermolecular interactions.
A notable example is the crystal structure of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I), a derivative where the 3-position is substituted with a pyridin-2-yl group instead of a methylthio group. nih.goviucr.org In this complex, the 2,6-difluoropyridine (B73466) ring system demonstrates key structural features that can be extrapolated to the target compound. The Ag(I) center is coordinated by two nitrogen atoms from the 2',6'-difluoro-2,3'-bipyridine ligands and an oxygen atom from the trifluoromethanesulfonate (B1224126) anion, resulting in a distorted trigonal-planar geometry. nih.goviucr.org The dihedral angles between the pyridyl rings in the two independent ligands are approximately 53.1°. nih.gov
Table 1: Selected Crystallographic Data for a Derivative of 2,6-Difluoropyridine
| Parameter | bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ag-N Bond Lengths (Å) | 2.228(2), 2.235(2) |
| Ag-O Bond Length (Å) | 2.479(2) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylthio group (–SCH₃) would give rise to a singlet in the region of 2.3-2.7 ppm. The two aromatic protons on the pyridine (B92270) ring would appear as a doublet of doublets or a more complex multiplet due to coupling with each other and with the adjacent fluorine atoms. For comparison, in 3-methylpyridine (B133936) (3-picoline), the methyl protons appear around 2.29-2.32 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. The methyl carbon of the –SCH₃ group is anticipated to resonate at approximately 15-25 ppm. The aromatic carbons would appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon attached to the sulfur atom would also have a distinct chemical shift.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance would be expected for the two equivalent fluorine atoms at the 2- and 6-positions. The chemical shift of this signal would be influenced by the electronic effects of the methylthio group. In 2,6-difluoropyridine itself, the ¹⁹F resonance is a key identifier.
Table 2: Predicted and Comparative ¹H NMR Chemical Shifts (ppm)
| Group | Predicted for this compound | 3-Methylpyridine chemicalbook.com |
|---|---|---|
| –CH₃ | ~2.3 - 2.7 | 2.29 - 2.32 |
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound (C₆H₅F₂NS), the exact mass can be calculated using high-resolution mass spectrometry (HRMS).
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve initial loss of a methyl radical (•CH₃) from the molecular ion to form a stable thionium (B1214772) ion. Subsequent fragmentation could involve the loss of a thiocyanate (B1210189) radical (•SCN) or cleavage of the pyridine ring. The presence of fluorine atoms would also influence the fragmentation pathways and the isotopic pattern of the fragment ions.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | [C₆H₅F₂NS]⁺ | Molecular Ion |
| [M-CH₃]⁺ | [C₅H₂F₂NS]⁺ | Loss of a methyl radical |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint. The vibrational spectrum of this compound would be characterized by several key absorption bands.
The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ region. scirp.org Aromatic C-H stretching would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1400-1650 cm⁻¹ range. scirp.org The C-F stretching vibrations are expected to produce strong absorptions, typically in the 1200-1300 cm⁻¹ region. The C-S stretching vibration usually appears as a weaker band in the 600-800 cm⁻¹ range. The out-of-plane bending modes of the aromatic C-H bonds would be found at lower wavenumbers.
Computational studies on similar molecules, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have shown that density functional theory (DFT) calculations can be a powerful tool for assigning vibrational modes. researchgate.net Such calculations could provide a theoretical vibrational spectrum for this compound to aid in the interpretation of experimental data.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| C=N / C=C Ring Stretch | 1400 - 1650 |
| C-F Stretch | 1200 - 1300 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Optimized Structures, Stability, and Reactivity
To investigate the fundamental properties of 2,6-Difluoro-3-(methylthio)pyridine, researchers would typically begin with quantum chemical calculations to determine its optimized molecular geometry. These calculations, often performed using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would provide precise information on bond lengths, bond angles, and dihedral angles.
The relative stability of different conformers, arising from the rotation of the methylthio group, would also be assessed by comparing their calculated energies. The most stable conformer would be identified as the global minimum on the potential energy surface.
Reactivity can be initially probed by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Hypothetical Data for Optimized Structure of this compound (Note: This data is illustrative and not based on actual calculations.)
| Parameter | Hypothetical Value |
| C-F Bond Length | 1.35 Å |
| C-S Bond Length | 1.78 Å |
| S-CH3 Bond Length | 1.82 Å |
| C-N-C Bond Angle | 117° |
| C-S-C Bond Angle | 105° |
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various transformations, such as nucleophilic aromatic substitution, oxidation of the sulfur atom, or metal-catalyzed cross-coupling reactions.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. Transition state theory can then be used to determine the activation energies, providing insights into the reaction kinetics. This approach allows for the comparison of different possible reaction pathways and the identification of the most favorable one. For instance, the regioselectivity of an electrophilic attack on the pyridine (B92270) ring could be rationalized by comparing the activation barriers for attack at different positions.
Analysis of Electronic Structure and Reactivity Descriptors
A deeper understanding of the reactivity of this compound would be gained by analyzing its electronic structure. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Global reactivity descriptors, derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), would provide quantitative measures of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, would be employed to identify the most reactive atoms within the molecule for specific types of reactions.
Hypothetical Reactivity Descriptors for this compound (Note: This data is illustrative and not based on actual calculations.)
| Descriptor | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Electrophilicity (ω) | 2.80 eV |
Computational Investigations of Intermolecular Interactions
The way this compound interacts with other molecules is crucial for understanding its behavior in the condensed phase and in biological systems. Computational methods can be used to study various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking interactions. qub.ac.uknih.gov
By calculating the interaction energies and analyzing the geometries of molecular dimers or clusters, the strength and nature of these interactions can be characterized. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to gain further insight into the electronic nature of these intermolecular bonds. Such studies would be essential for predicting the crystal packing of the compound or its binding affinity to a biological target.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 2,6-difluoro-3-(methylthio)pyridine and its derivatives is a primary area of future research. While some synthetic routes exist, the development of more sustainable methods remains a key objective. Current approaches often involve multi-step sequences which can be resource-intensive.
Future research will likely focus on:
Greener Solvents and Reagents: Exploring the use of less hazardous solvents and reagents to minimize environmental impact. For instance, moving away from traditional chlorinated solvents towards greener alternatives like ionic liquids or water-based systems.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, potentially leading to higher yields and purity.
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation. This approach improves efficiency by reducing the number of isolation and purification steps. A potential strategy could involve the in-situ generation of a reactive intermediate that is immediately trapped by another reagent.
Exploration of Catalyst Development for Selective Transformations
The selective functionalization of the this compound core is crucial for accessing a wider range of derivatives with tailored properties. Catalyst development will play a pivotal role in achieving high selectivity in various chemical transformations.
Key areas of investigation include:
C-H Activation: Developing catalysts for the direct and selective activation of C-H bonds on the pyridine (B92270) ring. This would allow for the introduction of new functional groups without the need for pre-functionalized starting materials, a significant step towards atom economy.
Cross-Coupling Reactions: Designing novel catalysts, particularly those based on palladium, nickel, or copper, for efficient cross-coupling reactions at specific positions of the pyridine ring. This would enable the formation of C-C, C-N, and C-O bonds with high precision.
Asymmetric Catalysis: Creating chiral catalysts to control the stereochemistry of reactions involving this compound, which is particularly important for the synthesis of biologically active molecules.
Integration into Advanced Organic Synthesis Strategies
The unique electronic and steric properties of this compound make it an attractive scaffold for the construction of complex organic molecules. Its integration into advanced synthetic strategies is an area of growing interest.
Future research is expected to explore:
Late-Stage Functionalization: Utilizing this compound as a key fragment for the late-stage functionalization of complex molecules, such as pharmaceuticals and agrochemicals. This approach allows for the rapid generation of diverse compound libraries for screening purposes. A method for the C3-selective trifluoromethylthiolation and difluoromethylthiolation of pyridines has been reported, which relies on the generation of nucleophilic dihydropyridine (B1217469) intermediates. acs.org
Domino and Cascade Reactions: Designing reaction sequences where the initial transformation of this compound triggers a series of subsequent reactions in a controlled manner. This can lead to the rapid assembly of intricate molecular architectures from simple starting materials.
Synthesis of Heterocyclic Systems: Employing this compound as a precursor for the synthesis of novel fused heterocyclic systems. For example, it could be used in reactions to construct thieno[2,3-b]pyridines or other related structures with potential applications in materials science and medicinal chemistry. researchgate.net
Advanced Computational Methodologies for Prediction of Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. The application of advanced computational methodologies to this compound will be instrumental in guiding experimental research.
Future directions in this area include:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. This can provide valuable insights into its reactivity and help in the design of new reactions.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics and intermolecular interactions of molecules containing the this compound moiety. This is particularly relevant for understanding its behavior in biological systems or in the solid state.
Machine Learning and Artificial Intelligence: Developing machine learning models to predict the outcome of reactions involving this compound based on a large dataset of experimental results. This could significantly accelerate the discovery of new synthetic routes and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
